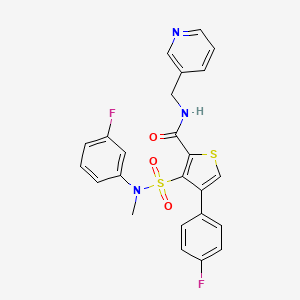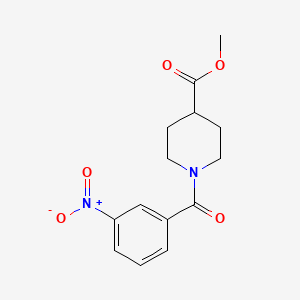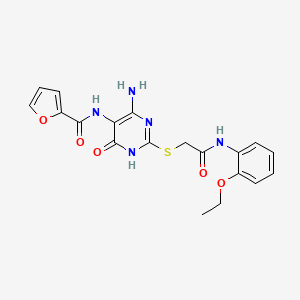![molecular formula C25H22FN3O2 B2391672 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 848729-11-3](/img/structure/B2391672.png)
4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzimidazole, a fluorobenzyl, and a pyrrolidinone. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of biological and clinical applications .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
The benzimidazole scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated derivatives like our compound due to their ability to inhibit cancer cell growth. The presence of the fluorobenzyl group and methoxyphenyl moiety may enhance its cytotoxic effects. Further studies are needed to explore its mechanism of action and potential clinical applications .
Antiviral Properties
Given the diverse biological activities of benzimidazoles, including antiviral effects, our compound could be explored as a potential antiviral agent. Researchers might investigate its efficacy against specific viruses, such as HIV or influenza. Structural modifications could optimize its antiviral activity .
Enzyme Inhibition
Thiosemicarbazones, a class of compounds containing sulfur and nitrogen, often exhibit enzyme inhibitory properties. Our compound’s thiosemicarbazone moiety suggests potential as an enzyme inhibitor. Researchers could explore its effects on specific enzymes, such as proteases or kinases, which play crucial roles in disease pathways .
Coordination Chemistry
Thiosemicarbazones are versatile ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable for designing metal-based complexes. Our compound’s sulfur and nitrogen donors could form stable coordination complexes with transition metals. These complexes might find applications in catalysis or materials science .
Antioxidant Activity
The methoxyphenyl group in our compound may contribute to antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing diseases associated with free radicals. Investigating its antioxidant capacity could reveal its potential health benefits .
Antifungal Potential
Thiosemicarbazones have demonstrated antifungal activity against various fungal strains. Researchers could evaluate our compound’s efficacy against specific pathogens, such as Candida species or dermatophytes. Its unique benzimidazole structure may enhance its antifungal properties .
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-31-23-13-7-6-12-22(23)28-16-18(14-24(28)30)25-27-20-10-4-5-11-21(20)29(25)15-17-8-2-3-9-19(17)26/h2-13,18H,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZQMHBNQBPUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)
![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)




![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)
![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)
